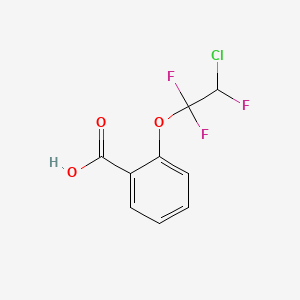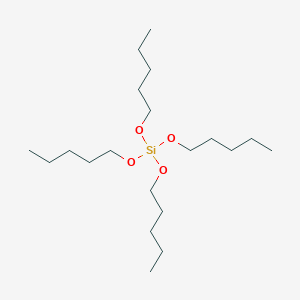
Tetrakis(pentyloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(pentyloxy)silane is an organosilicon compound with the molecular formula C20H44O4Si. It is characterized by a silicon atom bonded to four pentyloxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(pentyloxy)silane can be synthesized through the reaction of silicon tetrachloride with pentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}5\text{H}{11}\text{OH} \rightarrow \text{Si(OC}5\text{H}{11})_4 + 4 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where silicon tetrachloride and pentanol are continuously fed into the system. The reaction is catalyzed by a base such as pyridine or triethylamine, and the product is purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(pentyloxy)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and pentanol.
Oxidation: The compound can be oxidized to form silicon dioxide and pentanoic acid.
Substitution: It can undergo substitution reactions where the pentyloxy groups are replaced by other alkoxy groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Silanols and pentanol.
Oxidation: Silicon dioxide and pentanoic acid.
Substitution: Various alkoxy-substituted silanes.
Aplicaciones Científicas De Investigación
Tetrakis(pentyloxy)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, including siloxane polymers and silicon dioxide films.
Catalysis: The compound is employed in the preparation of catalysts for organic reactions.
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism by which tetrakis(pentyloxy)silane exerts its effects involves the formation of strong silicon-oxygen bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in applications requiring durable materials. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form covalent bonds .
Comparación Con Compuestos Similares
Tetrakis(trimethylsilyloxy)silane: This compound is similar in structure but has trimethylsilyloxy groups instead of pentyloxy groups.
Tetrakis(4-bromophenyl)silane: Used in the synthesis of porous organic polymers.
Uniqueness: Tetrakis(pentyloxy)silane is unique due to its longer alkoxy chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring flexible and hydrophobic materials .
Propiedades
Número CAS |
6382-12-3 |
|---|---|
Fórmula molecular |
C20H44O4Si |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
tetrapentyl silicate |
InChI |
InChI=1S/C20H44O4Si/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-20H2,1-4H3 |
Clave InChI |
KCTGOQZIKPDZNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCO[Si](OCCCCC)(OCCCCC)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


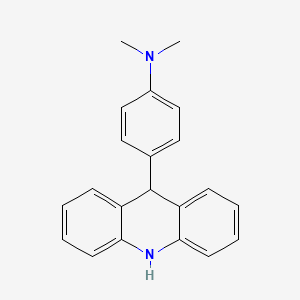
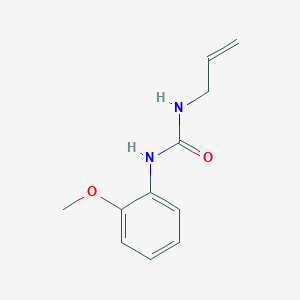
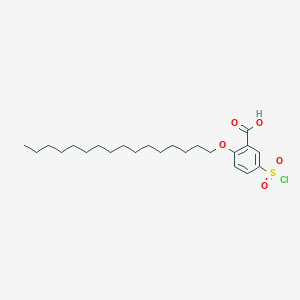
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
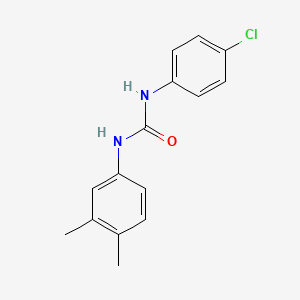
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)

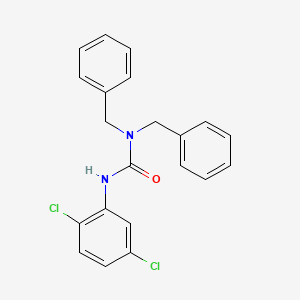
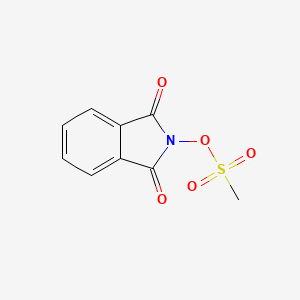

![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
